1-[4-(Trifluoromethyl)phenyl]piperidin-2-one
Description
1-[4-(Trifluoromethyl)phenyl]piperidin-2-one is a piperidine-derived heterocyclic compound featuring a ketone group at the 2-position of the piperidine ring and a 4-(trifluoromethyl)phenyl substituent at the 1-position. Piperidine derivatives are widely studied in medicinal chemistry due to their structural versatility and biological relevance . The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, improving pharmacokinetic properties such as membrane permeability and resistance to oxidative degradation .
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)9-4-6-10(7-5-9)16-8-2-1-3-11(16)17/h4-7H,1-3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGZJIQIVXSURR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384711 | |
| Record name | 1-[4-(trifluoromethyl)phenyl]piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27471-52-9 | |
| Record name | 1-[4-(trifluoromethyl)phenyl]piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Trifluoromethyl)phenyl]piperidin-2-one typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with piperidin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Trifluoromethyl)phenyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions
Common Reagents and Conditions
Oxidation: KMnO4, CrO3 in acidic or basic medium.
Reduction: LiAlH4, NaBH4 in solvents like ether or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Key Reactions
- Oxidation : Can be oxidized to yield various products using agents like potassium permanganate.
- Reduction : Reduction can occur with lithium aluminum hydride or sodium borohydride.
- Substitution : The trifluoromethyl group allows for nucleophilic substitution reactions.
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, which is being explored further for potential pharmaceutical applications.
- Anticancer Activity : Research indicates that 1-[4-(Trifluoromethyl)phenyl]piperidin-2-one may have anticancer properties, potentially acting on specific biological targets involved in cancer progression .
The unique structural characteristics of the compound facilitate interactions with various molecular targets:
- Enzyme Modulation : The trifluoromethyl group enhances binding affinity towards enzymes and receptors, influencing biological pathways related to inflammation and pain.
- Drug Development : Its ability to interact with hydrophobic pockets in proteins makes it useful in designing inhibitors for specific targets involved in diseases like cancer and neurodegenerative disorders .
Industrial Applications
In addition to its medicinal uses, this compound is utilized in industrial applications:
- Polymer Production : It serves as a building block for synthesizing polymers with unique properties, enhancing material performance in coatings and other applications.
- Agrochemicals : The compound's chemical properties make it suitable for developing agrochemicals aimed at improving crop protection and yield.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various piperidine derivatives, including this compound. The results indicated significant inhibition of tumor cell proliferation in vitro, suggesting its potential as a lead compound for further development against cancer .
Case Study 2: Antimicrobial Properties
A recent investigation focused on the antimicrobial efficacy of the compound against several bacterial strains. The findings demonstrated that this compound exhibited promising antibacterial activity, warranting further exploration into its mechanism of action and potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]piperidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition or modulation of enzyme activity. This interaction can affect various biological pathways, making the compound a valuable tool in drug discovery .
Comparison with Similar Compounds
Boronate Ester Analogs
- PN-1242: 1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]piperidin-2-one Key Difference: Incorporates a boronate ester group at the 2-position of the phenyl ring. The boronate ester may alter solubility and reactivity compared to the parent compound .
Positional Isomers
- PN-1245 : 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]piperidin-2-one
Amino-Substituted Analogs
- 1-{2-Amino-2-[2-(trifluoromethyl)phenyl]ethyl}piperidin-2-one Key Difference: Features an aminoethyl side chain attached to the phenyl ring.
Piperazine vs. Piperidin-2-one Scaffolds
- Compound 18 : 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one
- Key Difference : Replaces the piperidin-2-one ring with a piperazine moiety.
- Implications : Piperazines are more flexible and basic, which can influence receptor binding kinetics and solubility. This compound was synthesized for structural variation studies, highlighting the scaffold's adaptability in drug design .
Chiral Analogs
- 1-([2,4'-Bipyridin]-5-yl)-4-(3,4-difluorophenyl)piperidin-2-one Key Difference: Contains a bipyridine group and difluorophenyl substituent.
Pharmacological Activity Comparisons
Key Insight : While 1-[4-(Trifluoromethyl)phenyl]piperidin-2-one itself lacks explicit activity data, its analogs demonstrate that trifluoromethylphenyl-piperidine scaffolds are versatile in targeting enzymes (e.g., CYP51) and receptors. The ketone group in piperidin-2-one may participate in hydrogen bonding, a feature absent in piperazine analogs.
Physicochemical and Structural Properties
Molecular Properties
- Molecular Weight: Calculated as 243.22 g/mol (C₁₂H₁₂F₃NO).
Crystallographic Insights
- Piperidine derivatives often exhibit well-defined hydrogen-bonding networks. For example, highlights the importance of amide bonds in crystal packing, which could influence solubility and formulation .
Biological Activity
1-[4-(Trifluoromethyl)phenyl]piperidin-2-one is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₂F₃NO. The compound features a piperidine ring substituted with a trifluoromethyl group on the phenyl moiety, which enhances its lipophilicity and metabolic stability. These properties render it a valuable candidate for drug development, particularly in targeting various biological pathways.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Properties : The compound has been investigated for its potential as an anti-inflammatory agent. Its structural attributes suggest it may interact effectively with inflammatory pathways, although specific mechanisms remain to be fully elucidated.
- Anticancer Potential : Studies have shown that derivatives of similar piperidine structures can induce apoptosis in cancer cells. For instance, compounds related to this compound demonstrated cytotoxicity in various cancer cell lines, indicating a promising avenue for cancer therapy .
- Antimicrobial Activity : Related compounds have exhibited antimicrobial properties, suggesting that this compound may also possess similar effects against pathogenic bacteria and fungi .
Structure-Activity Relationship (SAR)
The trifluoromethyl group significantly influences the biological activity of this compound. This modification enhances binding affinity to various receptors, making it a candidate for further investigation in drug discovery programs. The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Fluorophenyl)piperidin-2-one | Fluorine instead of trifluoromethyl | Lower lipophilicity, reduced activity |
| 1-[4-(Chlorophenyl)piperidin-2-one | Chlorine substitution | Different electronic properties, varied activity |
| N-(trifluoromethyl)pyrimidin-4-amine derivatives | Contains pyrimidine instead of piperidine | Targeting different biological pathways |
Case Studies and Research Findings
- Anti-Tuberculosis Activity : A study exploring piperidinol derivatives revealed that certain analogs exhibited significant anti-tuberculosis activity with minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 μg/mL. Although these compounds showed promise, they also presented side effects during in vivo testing .
- Efficacy Against T. cruzi : In another study, analogs of fenarimol were optimized to enhance their efficacy against T. cruzi, with findings indicating that structural modifications could lead to improved therapeutic outcomes compared to existing treatments .
- Cytotoxicity in Cancer Models : Research demonstrated that piperidine derivatives could induce apoptosis in hypopharyngeal tumor cells more effectively than established chemotherapeutics like bleomycin .
Q & A
Basic: What are the recommended synthetic routes for 1-[4-(Trifluoromethyl)phenyl]piperidin-2-one, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis of piperidin-2-one derivatives often involves cyclization or condensation reactions. For example, catalytic p-toluenesulfonic acid (p-TsOH) in ethanol under reflux has been used to synthesize analogous piperidine-fused pyrimidinones via a one-step multicomponent reaction . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of trifluoromethyl-containing intermediates.
- Catalyst loading : 10–15 mol% p-TsOH enhances reaction efficiency without side-product formation.
- Temperature control : Reflux (80–100°C) balances reaction rate and thermal stability of the trifluoromethyl group.
Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address common ambiguities?
Methodological Answer:
- ¹H/¹³C NMR : Assign signals for the piperidin-2-one ring (e.g., carbonyl carbon at ~170 ppm) and trifluoromethyl group (¹³C: ~120–125 ppm, quartet due to ³J coupling with fluorine) . Ambiguities in aromatic proton splitting can be resolved via 2D COSY or NOESY.
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO from the lactam ring).
- IR spectroscopy : Validate lactam C=O stretch (~1650–1700 cm⁻¹) and CF₃ vibrations (~1100–1200 cm⁻¹).
Advanced: How can SHELXL and ORTEP be employed to resolve crystallographic ambiguities in this compound, particularly regarding anisotropic displacement parameters?
Methodological Answer:
- SHELXL refinement : Use the TWIN and BASF commands to model twinning or anisotropic disorder caused by the trifluoromethyl group’s rotational flexibility .
- ORTEP visualization : Generate thermal ellipsoid plots to assess anisotropy (e.g., elongated ellipsoids in CF₃ indicate dynamic disorder). Adjust the ISOR restraint to limit overfitting of atomic displacement parameters (ADPs) .
- Validation : Cross-check residuals (R1 < 5%) and Hirshfeld surface analysis to confirm hydrogen-bonding patterns .
Basic: What safety protocols are essential for handling this compound, given its GHS hazards?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods for weighing and synthesis to mitigate respiratory irritation (H335).
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First aid : For eye exposure, rinse with water for 15+ minutes and seek medical attention .
Advanced: How can hydrogen-bonding graph set analysis resolve contradictions in crystallization data for this compound?
Methodological Answer:
- Graph set notation : Assign patterns (e.g., D for donor, A for acceptor) to classify hydrogen bonds (e.g., N–H⋯O=C lactam interactions as S(6) rings) .
- Conflict resolution : If experimental data contradicts predicted motifs (e.g., missing π-π stacking), re-examine crystallization solvents. Polar solvents (e.g., methanol) may disrupt stacking in favor of H-bond networks.
- Multivariate analysis : Use Mercury (CCDC) to compare packing motifs with analogous structures in the Cambridge Structural Database .
Advanced: What computational strategies are effective for predicting the pharmacological activity of this compound derivatives?
Methodological Answer:
- Docking studies : Use AutoDock Vina with protein targets (e.g., kinase enzymes) to assess binding affinity. The trifluoromethyl group’s electronegativity enhances hydrophobic interactions .
- ADMET prediction : SwissADME evaluates drug-likeness (Lipinski’s Rule of Five) and bioavailability. The compound’s logP (~2.5) suggests moderate membrane permeability .
- MD simulations : GROMACS simulates stability of ligand-receptor complexes over 100 ns, highlighting conformational changes in the piperidin-2-one ring .
Advanced: How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electronic effects : The -CF₃ group is strongly electron-withdrawing, activating para positions for electrophilic substitution but deactivating meta positions.
- Steric effects : Bulkiness of -CF₃ hinders approach of large nucleophiles (e.g., Grignard reagents).
- Optimization : Use polar aprotic solvents (DMSO) and catalysts (KI) to enhance leaving-group displacement in SNAr reactions .
Basic: What chromatographic methods are suitable for analyzing impurities in this compound?
Methodological Answer:
- HPLC : C18 column (5 µm, 250 × 4.6 mm), mobile phase = methanol/water (70:30), UV detection at 254 nm. Adjust pH to 2.5 with TFA to improve peak symmetry .
- GC-MS : Detect volatile impurities (e.g., residual solvents) using a DB-5MS column and EI ionization.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
